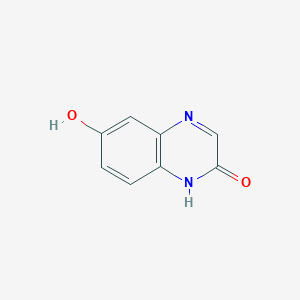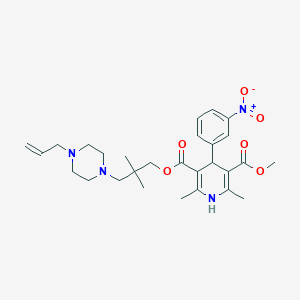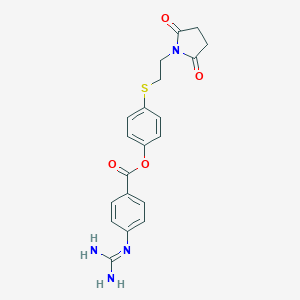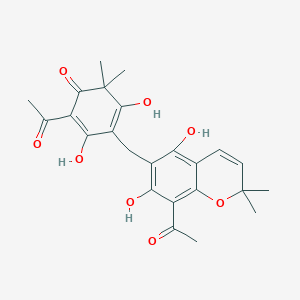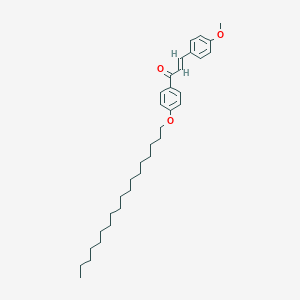
trans-4-Methoxy-4'-(octadecyloxy)chalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Methoxy-4'-(octadecyloxy)chalcone, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOCA is a chalcone derivative that has a unique structure and properties, making it an attractive candidate for several applications.
Mécanisme D'action
The mechanism of action of trans-4-Methoxy-4'-(octadecyloxy)chalcone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can reduce inflammation, oxidative stress, and tumor growth in animal models. However, the effects of trans-4-Methoxy-4'-(octadecyloxy)chalcone on human health are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has several advantages for lab experiments, including its stability, solubility, and low toxicity. trans-4-Methoxy-4'-(octadecyloxy)chalcone is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, trans-4-Methoxy-4'-(octadecyloxy)chalcone has some limitations, including its limited availability and the need for further research to determine its optimal concentration and dosing for specific applications.
Orientations Futures
There are several future directions for research on trans-4-Methoxy-4'-(octadecyloxy)chalcone. One area of focus is the development of trans-4-Methoxy-4'-(octadecyloxy)chalcone-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of focus is the investigation of trans-4-Methoxy-4'-(octadecyloxy)chalcone's potential as a plant growth regulator and pesticide. Additionally, further research is needed to determine the optimal conditions for trans-4-Methoxy-4'-(octadecyloxy)chalcone synthesis and purification, as well as its safety and efficacy in human health.
Méthodes De Synthèse
Trans-4-Methoxy-4'-(octadecyloxy)chalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, Wittig reaction, and Suzuki-Miyaura coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst to form a biaryl compound. These methods have been used to synthesize trans-4-Methoxy-4'-(octadecyloxy)chalcone with high yields and purity.
Applications De Recherche Scientifique
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been studied for its potential use as a plant growth regulator and pesticide. In material science, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been investigated for its potential use as a coating material and as a component in electronic devices.
Propriétés
Numéro CAS |
122207-20-9 |
|---|---|
Nom du produit |
trans-4-Methoxy-4'-(octadecyloxy)chalcone |
Formule moléculaire |
C34H50O3 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-1-(4-octadecoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-37-33-26-22-31(23-27-33)34(35)28-21-30-19-24-32(36-2)25-20-30/h19-28H,3-18,29H2,1-2H3/b28-21+ |
Clé InChI |
RDTGEFDWRPDLRH-SGWCAAJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



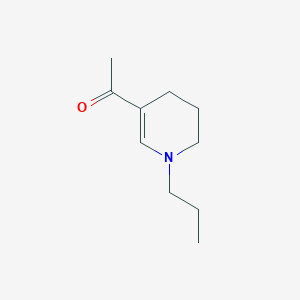
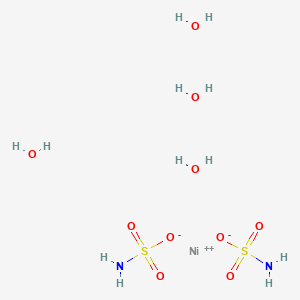
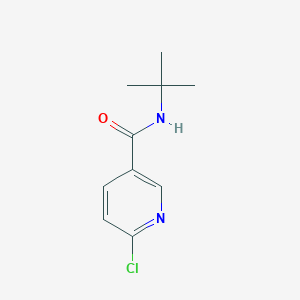
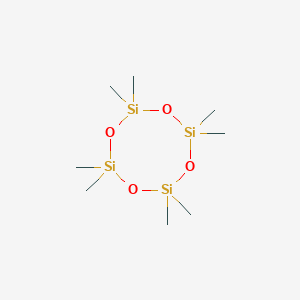
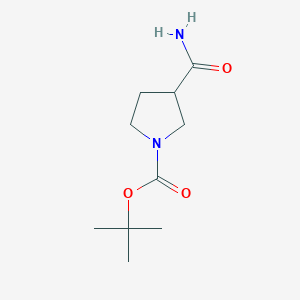
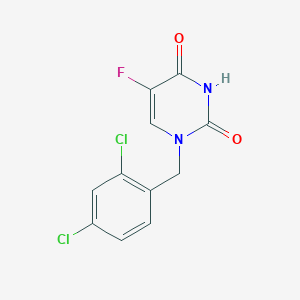
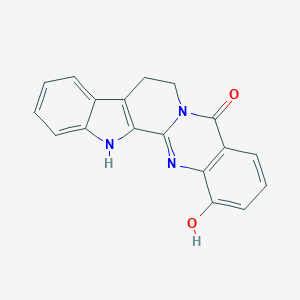
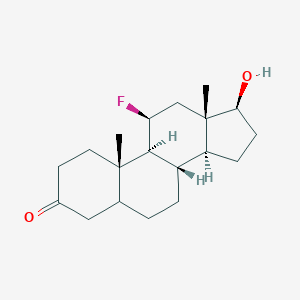
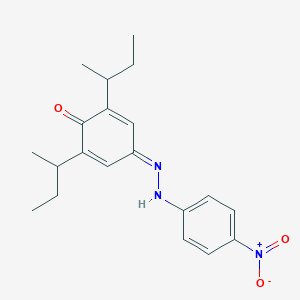
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
